molecular formula C4H8ClF2N B120461 3,3-Difluoropyrrolidine hydrochloride CAS No. 163457-23-6

3,3-Difluoropyrrolidine hydrochloride

Cat. No.: B120461
CAS No.: 163457-23-6
M. Wt: 143.56 g/mol
InChI Key: YYVPZQADFREIFR-UHFFFAOYSA-N
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Description

3,3-Difluoropyrrolidine hydrochloride is a fluorinated pyrrolidine salt with the molecular formula C4H7F2N·HCl. It is commonly used as a building block in medicinal chemistry and organic synthesis due to its unique chemical properties .

Mechanism of Action

Target of Action

3,3-Difluoropyrrolidine hydrochloride is a biochemical reagent that is commonly used as a building block in medicinal chemistry It has been used in the synthesis of various compounds, suggesting that its targets may vary depending on the final compound it is incorporated into .

Mode of Action

The mode of action of this compound is largely dependent on the compound it is used to synthesize. For instance, it has been used in the synthesis of triazole substituted prolyl difluoropyrrolidines, which are potential inhibitors of dipeptidyl peptidase-4 . In this context, the compound would interact with its target by inhibiting the enzyme, thereby altering the biochemical pathway it is involved in .

Biochemical Pathways

As mentioned earlier, it has been used in the synthesis of potential inhibitors of dipeptidyl peptidase-4 . Dipeptidyl peptidase-4 is an enzyme involved in the degradation of incretin hormones, which play a crucial role in regulating insulin secretion. Therefore, inhibiting this enzyme could potentially affect the insulin signaling pathway .

Pharmacokinetics

The compound’s fluoride substituents are known to improve the potency of active pharmaceutical ingredients and their permeability through cell membranes

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific compound it is used to synthesize and the biochemical pathways that compound affects. For instance, if used in the synthesis of a dipeptidyl peptidase-4 inhibitor, the result of its action could potentially be an increase in insulin secretion .

Action Environment

Like all chemical compounds, its stability and reactivity could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

3,3-Difluoropyrrolidine hydrochloride is known to interact with various enzymes and proteins. It has been used in the synthesis of triazole substituted prolyl difluoropyrrolidines as potential inhibitors of dipeptidyl peptidase-4 . This suggests that this compound may interact with enzymes such as dipeptidyl peptidase-4.

Cellular Effects

It is known that the fluoride substituents of this compound improve the permeability of the compound through cell membranes . This suggests that it may have significant effects on cellular processes.

Molecular Mechanism

It is known to be used in the synthesis of compounds that inhibit dipeptidyl peptidase-4 , suggesting that it may interact with this enzyme

Metabolic Pathways

It is known to be used in the synthesis of compounds that inhibit dipeptidyl peptidase-4 , suggesting that it may be involved in the metabolic pathways of this enzyme.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,3-Difluoropyrrolidine hydrochloride typically involves multiple steps. One common method starts with the radical addition of 2,2-dichlorotrifluoro-1-iodoethane to ethylene, forming the corresponding iodide. This iodide is then converted to a primary amine, which is subsequently heated with sodium hydrosulfide to form 3,3-difluoropyrrolidine-2-thione. This intermediate is then converted to the final product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same multi-step reactions but with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoropyrrolidine hydrochloride undergoes various chemical reactions, including nucleophilic substitution, allylic amination, and coordination to metal centers .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 3,3-Difluoroazetidine hydrochloride
  • 4,4-Difluoropiperidine hydrochloride
  • 3,3-Difluoropyrrolidine

Comparison: 3,3-Difluoropyrrolidine hydrochloride is unique due to its specific fluorination pattern, which imparts distinct chemical properties such as increased stability and reactivity. Compared to 3,3-Difluoroazetidine hydrochloride and 4,4-Difluoropiperidine hydrochloride, it offers different steric and electronic environments, making it suitable for specific applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

3,3-difluoropyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N.ClH/c5-4(6)1-2-7-3-4;/h7H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVPZQADFREIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647939
Record name 3,3-Difluoropyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163457-23-6
Record name 3,3-Difluoropyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-Difluoropyrrolidine hydrochloride
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Q & A

Q1: What is the mechanism of action for 3,3-Difluoropyrrolidine hydrochloride against Plasmodium knowlesi and what makes it a potential antimalarial drug candidate?

A1: While the provided research [] doesn't directly elaborate on the specific mechanism of action for this compound, it highlights its potential as a Plasmodium knowlesi Lactate Dehydrogenase (Pk-LDH) inhibitor. Virtual screening analyses indicated a binding affinity of -3.25 kcal/mol to Pk-LDH. This interaction suggests that this compound might interfere with the enzyme's activity, potentially disrupting the parasite's energy metabolism. Further experimental validation is needed to confirm its inhibitory activity and explore the exact mechanism of action.

Q2: Why was this compound selected for evaluation as a potential Pk-LDH inhibitor in this study?

A2: The research [] chose this compound based on its performance in virtual screening analyses. These analyses predicted a favorable binding affinity (-3.25 kcal/mol) to the target enzyme, Pk-LDH. This suggested a potential for interaction and possible inhibition of the enzyme, making it a promising candidate for further experimental evaluation.

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